molecular formula C18H12ClN3O2 B2499996 N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide CAS No. 1333896-94-8

N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

Cat. No.: B2499996
CAS No.: 1333896-94-8
M. Wt: 337.76
InChI Key: ILSLJZYZOBTACJ-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a carboxamide group attached to an isoquinoline backbone. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinoline core is replaced by a cyano group using a cyanide source.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the cyano-substituted isoquinoline with an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Amino-substituted isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide: shares structural similarities with other isoquinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, cyano group, and carboxamide group in the isoquinoline framework provides a unique combination of properties that can be exploited for various applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)-cyanomethyl]-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c19-13-6-3-5-12(8-13)16(10-20)22-18(24)15-9-11-4-1-2-7-14(11)17(23)21-15/h1-9,16H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSLJZYZOBTACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC(C#N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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